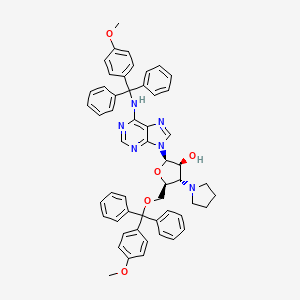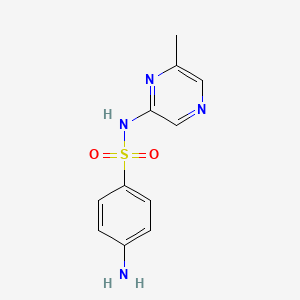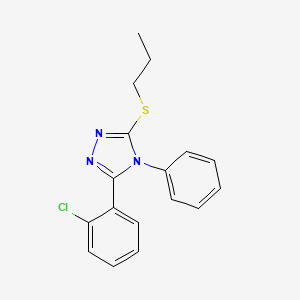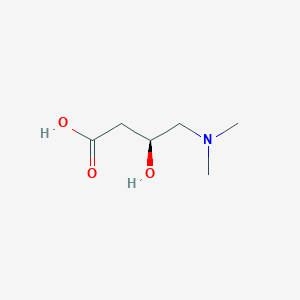![molecular formula C11H21NO B12921885 2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro- CAS No. 103763-31-1](/img/structure/B12921885.png)
2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a butyl-substituted amine with a suitable isoxazole precursor under cyclization conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the isoxazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Isoxazolo[4,5-b]pyridine: Another fused ring system with different substitution patterns.
Uniqueness
2-Butylhexahydro-2H-isoxazolo[2,3-a]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
103763-31-1 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-butyl-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine |
InChI |
InChI=1S/C11H21NO/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h10-11H,2-9H2,1H3 |
InChI Key |
FTFWBKLYVBXCTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC2CCCCN2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)


![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)

![[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol](/img/structure/B12921859.png)





![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)
